N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZYLFZKYYSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reagent to form the hydroxy-phenylpropyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The hydroxy-phenylpropyl moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related methanesulfonamides, focusing on molecular conformation, spectroscopic properties, and synthesis.
Structural and Electronic Comparisons
Key analogs :
N-(3-Methylphenyl)methanesulfonamide
- Substituents: A single 3-methylphenyl group attached to the sulfonamide nitrogen.
- Conformation: DFT studies reveal a planar sulfonamide group with slight distortion due to steric interactions between the methyl group and sulfonyl oxygen .
N-(2-Methylphenyl)methanesulfonamide
- Substituents: 2-Methylphenyl group.
- Conformation: Enhanced steric hindrance between the ortho-methyl group and sulfonyl oxygen leads to a more twisted geometry compared to the 3-methyl isomer .
Sch225336 (Bis-sulfone CB2-selective ligand)
- Substituents: Bis-sulfone aromatic system.
- Function: Demonstrates the role of sulfonyl groups in receptor binding, highlighting the versatility of sulfonamides in pharmacological applications .
Table 1: Structural and Spectroscopic Comparison
Functional Implications
- Hydrogen Bonding : The hydroxy group in the target compound may enhance solubility and intermolecular interactions, contrasting with the hydrophobic 3-methylphenyl group in simpler analogs.
- Bioactivity: While Sch225336 () shows cannabinoid receptor affinity, the target compound’s biological profile remains unexplored.
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H23N1O4S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ion Channels : Similar compounds have been shown to modulate the activity of TRP (Transient Receptor Potential) channels, particularly TRPA1, which is involved in pain perception and inflammatory responses. This suggests that this compound may exhibit analgesic properties through TRP channel modulation .
- Neurotropic Activity : The compound may influence neurite outgrowth and neuronal survival, similar to other neurotropic agents. Studies on related compounds indicate potential benefits in treating neuropathies by enhancing neuronal regeneration and plasticity .
In Vitro Studies
Research has demonstrated that compounds with structural similarities to this compound exhibit significant biological activities:
- Neurite Outgrowth : In vitro assays using PC12 cells have shown that related compounds can enhance neurite outgrowth significantly when combined with nerve growth factors (NGF), indicating potential neuroprotective effects .
Case Studies
Case Study 1: Pain Management
A study evaluating the efficacy of TRPA1 inhibitors revealed that compounds structurally related to this compound significantly reduced mechanical allodynia in rodent models of neuropathic pain. The results indicated a dose-dependent response, highlighting the compound's potential as an analgesic agent.
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective agents for polyneuropathy treatment, a derivative of the compound was shown to promote neurite outgrowth and improve functional recovery in animal models. The study emphasized the importance of the compound's structural features in mediating neurotropic effects .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
